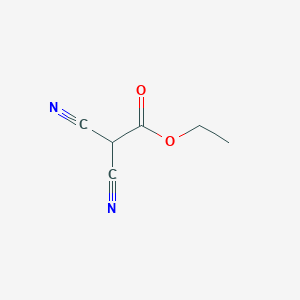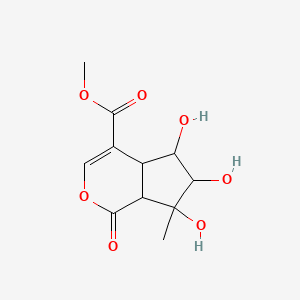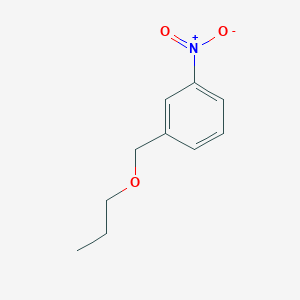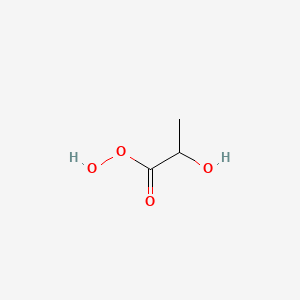![molecular formula C24H21NOS B14435117 1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- CAS No. 80269-68-7](/img/no-structure.png)
1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the spiro compounds family, which are known for their distinctive ring systems where two rings share a single atom. The presence of sulfur (thia) and nitrogen (aza) in the spirocyclic framework adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- typically involves multi-step organic reactions. This reaction yields the spiro compound with a high yield of 70% . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of the spiro compound through a [1 + 2] cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted spiro compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. The presence of sulfur and nitrogen atoms enhances its ability to form hydrogen bonds and other interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spiro-thiazolidinone derivatives: Synthesized via Schiff base reactions and investigated for their antiproliferative properties.
Uniqueness
1-Thia-4-azaspiro[23]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- stands out due to its unique combination of sulfur and nitrogen in the spirocyclic framework, which imparts distinct chemical and biological properties
Propiedades
| 80269-68-7 | |
Fórmula molecular |
C24H21NOS |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-4,4,6-triphenyl-1-thia-6-azaspiro[2.3]hexan-5-one |
InChI |
InChI=1S/C24H21NOS/c1-22(2)24(27-22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)21(26)25(24)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Clave InChI |
GBZBNLPGBPGWKV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(S1)C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)


![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)



